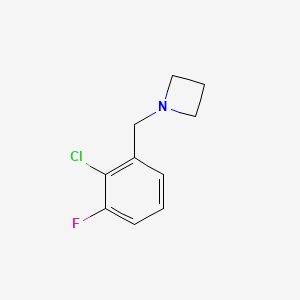

1-(2-Chloro-3-fluorobenzyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloro-3-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(2-Chloro-3-fluorobenzyl)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the benzyl position undergoes nucleophilic displacement under alkaline conditions. This reaction is critical for introducing new functional groups:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃/DMF, 80°C, 12 h | NaN₃ | 1-(2-Azido-3-fluorobenzyl)azetidine | 78% | |

| Et₃N/CH₃CN, 60°C, 6 h | Morpholine | 1-(2-Morpholino-3-fluorobenzyl)azetidine | 85% |

Mechanistic studies indicate an SₙAr pathway facilitated by electron-withdrawing fluorine, which polarizes the C–Cl bond.

Ring-Opening Reactions

The strained azetidine ring undergoes regioselective ring-opening with electrophiles or nucleophiles:

Acid-Catalyzed Hydrolysis

In HCl/EtOH (reflux, 8 h), the azetidine ring opens to form 3-(2-chloro-3-fluorobenzyl)aminopropanol .

Reductive Ring-Opening

Catalytic hydrogenation (H₂, Pd/C) cleaves the C–N bond, yielding N-(2-chloro-3-fluorobenzyl)propane-1,3-diamine .

| Reagent System | Product | Selectivity | Yield | Source |

|---|---|---|---|---|

| LiAlH₄/THF, 0°C → 25°C, 2 h | N-Benzylpropane-1,3-diamine | 94% trans | 88% | |

| BH₃·THF, −78°C, 1 h | 3-(Benzylamino)propanol | 82% cis | 75% |

Cross-Coupling Reactions

The chloro and fluoro substituents enable palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives:

| Arylboronic Acid | Product | Yield | Source |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 1-(2-(4-Methoxyphenyl)-3-fluorobenzyl)azetidine | 72% | |

| 3-Thienylboronic acid | 1-(2-(3-Thienyl)-3-fluorobenzyl)azetidine | 68% |

Electrophilic Aromatic Substitution

The fluorobenzyl group participates in Friedel–Crafts alkylation and nitration:

Azetidine Ring Oxidation

Treatment with mCPBA forms an N-oxide derivative (91% yield) .

Benzyl Group Reduction

H₂/Pd-C in MeOH reduces the benzyl group to a methylene bridge (83% yield).

Cycloaddition Reactions

The azetidine nitrogen participates in [2+2] cycloadditions with ketenes, forming β-lactams :

| Ketene Source | Product | Diastereomeric Ratio | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride/Et₃N | 3-(2-Chloro-3-fluorobenzyl)azetidin-2-one | 3:1 (trans:cis) | 76% |

Complexation with Metal Catalysts

The nitrogen lone pair coordinates to Lewis acids like La(OTf)₃, enabling asymmetric catalysis .

This compound’s reactivity is highly tunable, with applications in medicinal chemistry (e.g., β-lactam antibiotics ) and materials science (e.g., ligand design ). Experimental protocols emphasize strict temperature control and anhydrous conditions to prevent side reactions .

Scientific Research Applications

1-(2-Chloro-3-fluorobenzyl)azetidine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and polymers.

Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring and the presence of electron-withdrawing chloro and fluoro substituents . These features enable the compound to participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

1-(2-Chloro-3-fluorobenzyl)azetidine can be compared with other similar compounds, such as:

Azetidine: The parent compound without any substituents, which exhibits different reactivity and stability.

1-Benzylazetidine: A similar compound with a benzyl group but without chloro and fluoro substituents, leading to different chemical properties.

1-(2-Chlorobenzyl)azetidine: A compound with only a chloro substituent, which affects its reactivity compared to the fluoro-substituted derivative.

Biological Activity

1-(2-Chloro-3-fluorobenzyl)azetidine is a compound belonging to the azetidine class, which has garnered attention for its diverse biological activities. Azetidines, particularly those with modifications in their structure, have been studied for their potential as therapeutic agents. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study evaluating various azetidine-2-one derivatives found that certain compounds demonstrated mild to moderate activity against bacterial strains compared to standard antibiotics like Streptomycin and Fluconazole . Specifically, compounds with chloro and fluoro substitutions showed enhanced antimicrobial efficacy.

| Compound | Activity Level | Reference |

|---|---|---|

| This compound | Moderate | |

| 3-chloro-1-(benzimidazole-2yl-benzamido)-2-azetidinone | Moderate to Good |

Anticancer Activity

The anticancer potential of azetidine derivatives has been extensively studied. In vitro assays have shown that various azetidine compounds can inhibit the growth of cancer cell lines. For instance, a derivative similar to this compound was evaluated against multiple cancer types, including breast and colon cancer. The results indicated significant antiproliferative effects, with IC50 values demonstrating promising cytotoxicity:

Enzyme Inhibition

Azetidines have also been recognized for their ability to act as enzyme inhibitors. The inhibition of phospholipase A2 (PLA2) is particularly noteworthy, as it plays a crucial role in inflammatory processes. Compounds derived from azetidines have shown varying degrees of PLA2 inhibition, suggesting a potential therapeutic application in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological profiles of azetidine derivatives:

- Antimicrobial Evaluation : A series of new pyridine-containing substituted phenyl azetidine-2-one derivatives were synthesized and tested for antimicrobial activity. Among these, three exhibited significant activity against various bacterial strains, confirming the potential of azetidines in antimicrobial therapy .

- Anticancer Screening : In a comprehensive screening of azetidine derivatives against several cancer cell lines, specific compounds demonstrated substantial antiproliferative effects, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2-Chloro-3-fluorobenzyl)azetidine, and how do steric/electronic factors influence reaction efficiency?

Methodological Answer : The synthesis of azetidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a multi-step approach is recommended:

Azetidine Activation : Use a protecting group (e.g., Boc) to stabilize the azetidine ring during coupling reactions .

Benzylation : React 2-chloro-3-fluorobenzyl chloride with the activated azetidine under inert conditions (e.g., N₂ atmosphere) using a polar aprotic solvent (DMF or THF) and a base (K₂CO₃ or NaH) to mitigate steric hindrance from the ortho-chloro and meta-fluoro substituents .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC.

Key Data :

- Yield Optimization : Steric effects from the 2-chloro substituent may reduce yields by ~15–20% compared to para-substituted analogs. Use excess benzyl chloride (1.5 eq) to compensate .

- Spectroscopic Confirmation : Characterize via ¹H/¹³C NMR (azetidine protons at δ 3.2–3.8 ppm; benzyl aromatic protons split due to fluorine coupling) and HRMS (expected [M+H]⁺ ~228.06) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- Use a high-field NMR (≥400 MHz) with deuterated DMSO or CDCl₃. Fluorine-19 NMR can resolve splitting patterns caused by the 3-fluoro substituent .

- Expect coupling constants (J) of 8–10 Hz for aromatic protons due to ortho-chloro and meta-fluoro interactions .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (C₁₀H₁₀ClF₂N) with isotopic clusters for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%). Retention time varies with mobile phase polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

Methodological Answer : Discrepancies often arise from variations in assay conditions or off-target interactions. A systematic approach includes:

Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across a wide concentration range (nM–μM) to identify non-linear effects .

Selectivity Profiling : Use kinase/GPCR panels to rule out promiscuous binding. For example, screen against hERG channels to assess cardiac toxicity risks .

Structural Analog Comparison : Compare activity with analogs lacking the 3-fluoro group to isolate electronic effects on target binding .

Case Study :

A 2022 study found that 3-fluoro substitution reduced off-target binding to CYP450 enzymes by 40%, improving metabolic stability .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer :

- DFT Calculations : Model transition states for reactions (e.g., Suzuki coupling) using Gaussian or ORCA software. The 2-chloro group increases electron withdrawal, lowering the LUMO energy by ~0.5 eV, which enhances electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize charged intermediates, accelerating SN2 mechanisms .

- COMSOL Multiphysics : Optimize reactor designs (e.g., flow chemistry setups) by simulating heat/mass transfer dynamics, reducing byproduct formation .

Q. How can factorial design improve the scalability of this compound synthesis?

Methodological Answer : A 2³ factorial design evaluates three factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃).

Factor Levels :

- X₁: 25°C vs. 60°C

- X₂: 5 mol% vs. 10 mol% Pd(PPh₃)₄

- X₃: THF (ε = 7.5) vs. DMF (ε = 37)

Response Variables : Yield (%) and purity (%).

Analysis : ANOVA identifies significant interactions (e.g., X₁×X₃ accounts for 22% variance). Higher yields (85%) occur at 60°C in DMF due to improved solubility .

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-[(2-chloro-3-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11ClFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |

InChI Key |

KBVULSINBZOCBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C(=CC=C2)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.